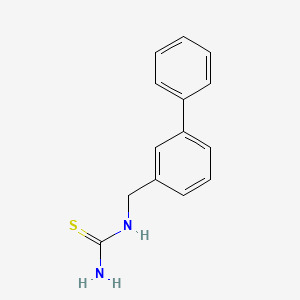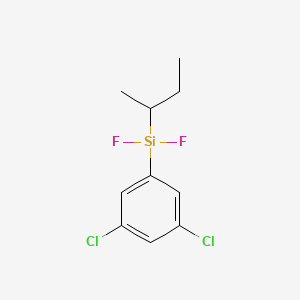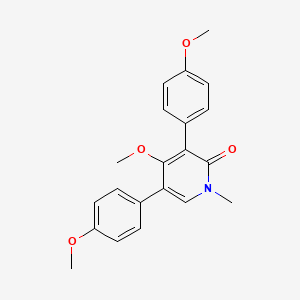
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a benzimidazole ring, which is a fused ring system containing both benzene and imidazole rings. The presence of the prop-2-yn-1-yl group adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1-methylbenzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .
化学反应分析
Types of Reactions
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Addition Reactions: Electrophiles like halogens or hydrogen halides can react with the prop-2-yn-1-yl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce benzimidazole N-oxides .
科学研究应用
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as ionic liquids and polymers.
作用机制
The mechanism of action of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The prop-2-yn-1-yl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
1-Methyl-3-(2-propyn-1-yl)-1H-imidazol-3-ium bromide: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Methyl-3-propargylimidazolium bromide: Another imidazolium salt with a propargyl group.
3-Methyl-1-propargylimidazolium bromide: Similar to the above compounds but with different substitution patterns.
Uniqueness
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to the presence of both the benzimidazole ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
865540-57-4 |
|---|---|
分子式 |
C11H13BrN2 |
分子量 |
253.14 g/mol |
IUPAC 名称 |
1-methyl-3-prop-2-ynyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H12N2.BrH/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h1,4-7H,8-9H2,2H3;1H |
InChI 键 |
XNTCTMWPBVRFMY-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C2=CC=CC=C21)CC#C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
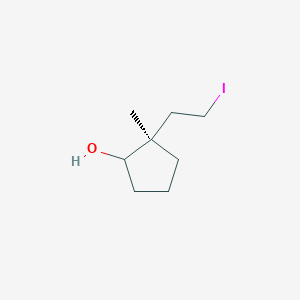
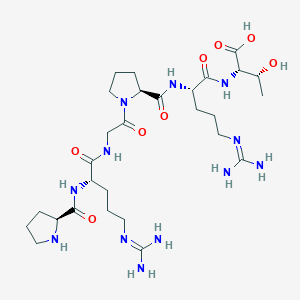
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
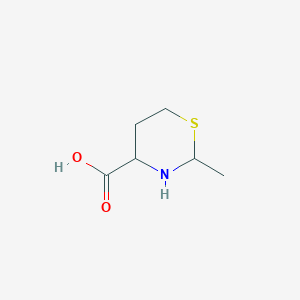
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
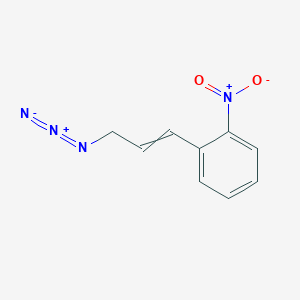
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
